![molecular formula C24H22N4O4 B2412081 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide CAS No. 923216-33-5](/img/structure/B2412081.png)
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
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Description
The compound is a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones . These compounds are known to have broad-spectrum antibacterial activity and reasonable antifungal activity .
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, has been achieved by the reaction of 2-amino-nicotinonitriles with carbonyls catalyzed by DBU under microwave irradiation .Molecular Structure Analysis
The compound contains a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is a bicyclic system with a pyridine ring fused to a pyrimidinone ring . It also has a p-methoxybenzyl (PMB) group and a p-tolyl group attached to it .Chemical Reactions Analysis
The PMB group can be protected or deprotected under the same conditions as the benzyl group. It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a derivative of pyrido[2,3-d]pyrimidin-4(1H)-ones, it may share some of their properties .Scientific Research Applications
- DHMBA may play a role in the synthesis of these compounds, contributing to their potential applications .
Shellfish Analysis
Fused Pyrimidine Hybrids
Antioxidant Properties
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-16-5-9-18(10-6-16)26-21(29)15-27-20-4-3-13-25-22(20)23(30)28(24(27)31)14-17-7-11-19(32-2)12-8-17/h3-13H,14-15H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAILVAVORWBSMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide |
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